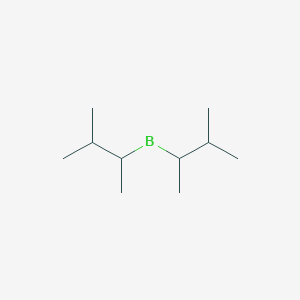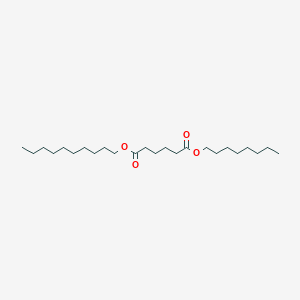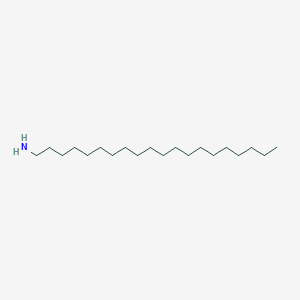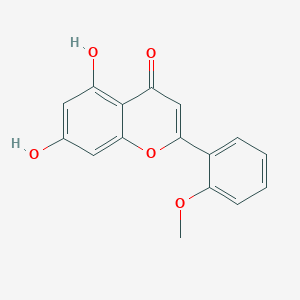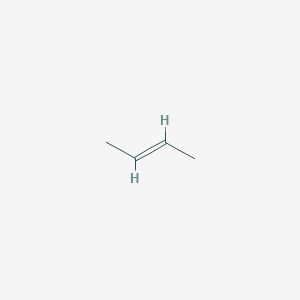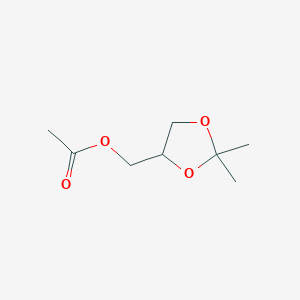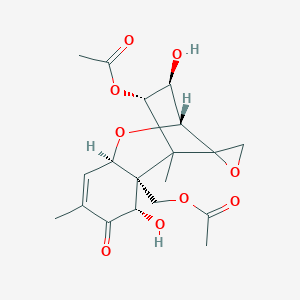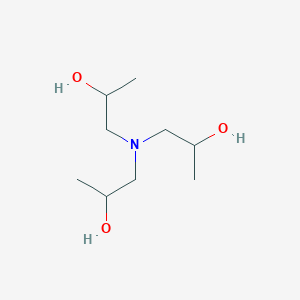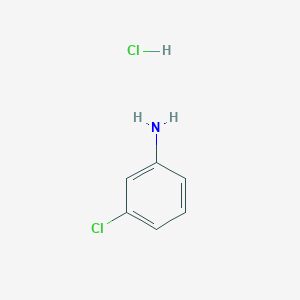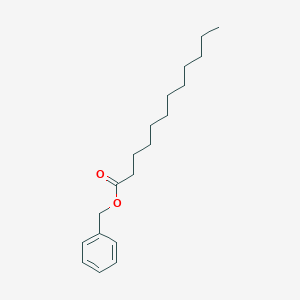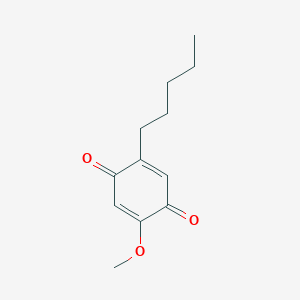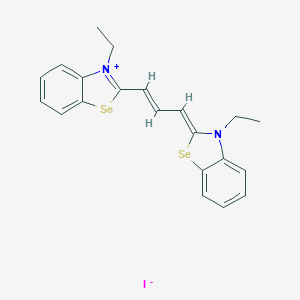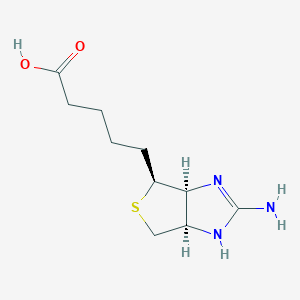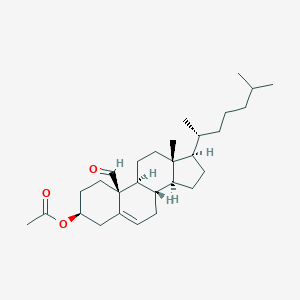
Cholest-5-en-19-al, 3beta-hydroxy-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholest-5-en-19-al, 3beta-hydroxy-, acetate is a steroidal compound that has been widely used in scientific research. It is a derivative of cholesterol and is commonly referred to as 3β-hydroxy-5-cholestene-19-al acetate. This compound has been found to have various biological activities and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of cholest-5-en-19-al, 3beta-hydroxy-, acetate is not fully understood. However, it has been found to interact with various cellular pathways and signaling molecules, including the nuclear factor-kappa B (NF-κB) pathway, the peroxisome proliferator-activated receptor (PPAR) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These interactions are believed to contribute to the compound's biological activities.
Biochemische Und Physiologische Effekte
Cholest-5-en-19-al, 3beta-hydroxy-, acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce oxidative stress and improve mitochondrial function. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using cholest-5-en-19-al, 3beta-hydroxy-, acetate in lab experiments is its availability and ease of synthesis. It is also a relatively stable compound, which makes it suitable for long-term storage. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of cholest-5-en-19-al, 3beta-hydroxy-, acetate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to explore its interactions with other cellular pathways and signaling molecules, which could provide insights into its mechanism of action. Additionally, more research is needed to optimize the synthesis and formulation of this compound for use in future experiments.
Synthesemethoden
The synthesis of cholest-5-en-19-al, 3beta-hydroxy-, acetate can be achieved through several methods. One of the most commonly used methods involves the oxidation of cholesterol using a reagent such as Jones reagent or pyridinium chlorochromate (PCC). The resulting compound is then acetylated using acetic anhydride to obtain cholest-5-en-19-al, 3beta-hydroxy-, acetate.
Wissenschaftliche Forschungsanwendungen
Cholest-5-en-19-al, 3beta-hydroxy-, acetate has been extensively used in scientific research for its potential therapeutic applications. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1107-90-0 |
|---|---|
Produktname |
Cholest-5-en-19-al, 3beta-hydroxy-, acetate |
Molekularformel |
C29H46O3 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
[(3S,8S,9S,10S,13R,14S,17R)-10-formyl-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,18-20,23-27H,6-8,10-17H2,1-5H3/t20-,23+,24+,25-,26+,27+,28-,29-/m1/s1 |
InChI-Schlüssel |
FGMFMYIBGXDVFC-KVHJHAPGSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C=O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C=O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C=O)C |
Synonyme |
3β-(Acetyloxy)cholest-5-en-19-al |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



